Bienvenue dans la boutique en ligne BenchChem!

6-Thioxo-5,7-diazaspiro[3.4]octan-8-one

Androgen receptor F877L mutation castration-resistant prostate cancer

6-Thioxo-5,7-diazaspiro[3.4]octan-8-one (CAS 1556929-79-3) is the parent spirocyclic thiohydantoin scaffold that forms the rigidified central core of a novel class of androgen receptor (AR) antagonists, including the clinical-stage compound JNJ-63576253 (TRC-253). This heterocyclic building block (MF: C6H8N2OS, MW: 156.21) is not merely a synthetic intermediate but embodies a conformationally restricted pharmacophore that intrinsically confers full AR antagonism against both wild-type (WT) and the drug-resistant F877L mutant receptor—a property absent in the acyclic cores of enzalutamide and apalutamide.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B14024978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thioxo-5,7-diazaspiro[3.4]octan-8-one
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(=O)NC(=S)N2
InChIInChI=1S/C6H8N2OS/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)
InChIKeyLHVLWCOGRQHVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Thioxo-5,7-diazaspiro[3.4]octan-8-one – Core Scaffold Sourcing Guide for Androgen Receptor Antagonist R&D


6-Thioxo-5,7-diazaspiro[3.4]octan-8-one (CAS 1556929-79-3) is the parent spirocyclic thiohydantoin scaffold that forms the rigidified central core of a novel class of androgen receptor (AR) antagonists, including the clinical-stage compound JNJ-63576253 (TRC-253) [1]. This heterocyclic building block (MF: C6H8N2OS, MW: 156.21) is not merely a synthetic intermediate but embodies a conformationally restricted pharmacophore that intrinsically confers full AR antagonism against both wild-type (WT) and the drug-resistant F877L mutant receptor—a property absent in the acyclic cores of enzalutamide and apalutamide [1].

Why 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one Cannot Be Replaced by Other Spirocyclic or Acyclic Thiohydantoins


Superficially similar spirocyclic or acyclic thiohydantoin intermediates cannot substitute for 6-thioxo-5,7-diazaspiro[3.4]octan-8-one because the precise cyclobutane-fused spiro[3.4] geometry of this scaffold (designated scaffold 8) is the sole architecture that simultaneously preserves low-nanomolar AR antagonism and prevents the antagonist-to-agonist switch on the F877L mutant AR [1]. Attempts to use alternative spirocyclic cores such as scaffold 6 resulted in a significant loss of potency, while scaffold 7 induced enhanced intrinsic agonism, rendering them unsuitable for developing resistance-proof AR antagonists [1]. Even the clinically approved acyclic thiohydantoins enzalutamide and apalutamide exhibit agonist activity on AR F877L, a mutation that drives acquired resistance in castration-resistant prostate cancer [1].

Head-to-Head Evidence: Quantified Differentiation of 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one Against Comparator Scaffolds and Clinical AR Antagonists


Full Antagonist Activity on Drug-Resistant AR F877L: Scaffold 8 vs. Enzalutamide and Apalutamide

In LNCaP transcriptional reporter assays, all analogues built on the 6-thioxo-5,7-diazaspiro[3.4]octan-8-one scaffold (scaffold 8) functioned as full antagonists of the F877L mutant AR, whereas the clinical drug enzalutamide (1) could not be fitted as an antagonist and instead acts as an agonist on this mutant [1]. Apalutamide (3) is similarly reported to undergo agonist switch on AR F877L [1]. The scaffold 8-derived compound (R)-29 achieved an IC50 of 78 ± 10 nM against AR F877L and 72 ± 23 nM against AR WT [1].

Androgen receptor F877L mutation castration-resistant prostate cancer antagonist-to-agonist switch

Comparative Antiproliferative Potency in VCaP Prostate Cancer Cells: Scaffold 8 vs. Enzalutamide

In VCaP androgen-dependent prostate cancer cells, scaffold 8-derived compounds 16, 18, 19, 20, (R)-28, and (R)-29 exhibited IC50 values comparable to or better than enzalutamide (1) [1]. Compound 20 showed an IC50 of 10 ± 10 nM, an order of magnitude more potent than enzalutamide (IC50 149 ± 30 nM) [1].

Antiproliferative activity VCaP prostate cancer AR-dependent growth inhibition

Intrinsic Scaffold-Driven Antagonism: No Reliance on Peripheral Substituents for Functional Selectivity

Unlike enzalutamide and apalutamide, which require specific peripheral 'A' and 'B' ring substituents (and still become agonists on AR F877L), scaffold 8 analogues retained full antagonist activity on both AR F877L and AR WT even when bearing the same peripheral groups as the agonist-prone compounds 1 and 3 [1]. This demonstrates that the spirocyclic constraint inherent to 6-thioxo-5,7-diazaspiro[3.4]octan-8-one is the dominant driver of functional antagonism, not the peripheral substituents [1].

Conformational restriction bioisosteric replacement intrinsic antagonism structure-activity relationship

Inter-Scaffold Comparison: Scaffold 8 vs. Scaffold 6 and Scaffold 7 in AR Antagonism

In systematic exploration of spirocyclic thiohydantoin cores, only scaffold 8 (the 6-thioxo-5,7-diazaspiro[3.4]octan-8-one framework) delivered the desired combination of potent AR antagonism and full antagonist character on both AR WT and AR F877L [1]. Scaffold 6 suffered a significant loss of potency, and scaffold 7 exhibited enhanced intrinsic agonism, rendering both unsuitable for further development [1].

Scaffold hopping spirocyclic core engineering pharmacophore rigidity SAR

In Vivo Pharmacokinetic and Efficacy Translation: (R)-29 Demonstrates Druggable Exposure

The scaffold 8-derived compound (R)-29 achieved an oral AUC of 104 μg·h/mL and IV clearance of 0.9 mL/min/kg in mouse PK studies, superior to its less potent (S)-enantiomer (S)-27 (AUC 50.4 μg·h/mL, CL 3.0 mL/min/kg) [1]. In a Hershberger assay, (R)-29 demonstrated dose-dependent reduction of androgen-sensitive organ weights, and in an LNCaP AR F877L xenograft model, it suppressed tumor growth at well-tolerated doses [1].

Pharmacokinetics oral bioavailability tumor xenograft in vivo efficacy

Established Purity and QC Documentation Enabling Reproducible SAR and Scale-Up

Commercially available 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one is supplied with a standard purity of 98% (HPLC) and batch-specific QC documentation including NMR, HPLC, and GC reports . This level of analytical characterization exceeds typical catalog-grade building blocks and supports direct use in SAR campaigns without additional purification.

Analytical quality control purity specification NMR HPLC procurement specification

Where 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one Delivers the Highest Procurement Value: Evidence-Backed Application Scenarios


Development of Next-Generation AR Antagonists Targeting Enzalutamide/Apalutamide-Resistant CRPC

This scaffold is the sole validated starting point for synthesizing AR antagonists that retain full antagonist activity on the F877L mutant receptor, the most clinically relevant resistance mutation to enzalutamide and apalutamide [1]. Medicinal chemistry teams can directly elaborate the N5 and N7 positions to explore 'A' and 'B' ring SAR without compromising the core antagonist phenotype, as demonstrated across the 9–29 analog series [1].

Synthesis of Clinical-Stage Candidate JNJ-63576253 (TRC-253) and Structurally Related Analogs

6-Thioxo-5,7-diazaspiro[3.4]octan-8-one is the direct precursor to JNJ-63576253, a potent, orally active full AR antagonist with IC50 values of 37 and 54 nM for F877L mutant and WT AR respectively [1]. Procuring this building block enables straightforward access to the clinical candidate and its derivatives for pharmacological profiling and formulation development [1].

Conformationally Restricted Scaffold-Hopping Libraries for Nuclear Receptor Drug Discovery

The rigid spirocyclic framework serves as a privileged template for designing nuclear receptor modulators beyond AR, including glucocorticoid receptor (GR)-sparing ligands [1]. SAR studies on scaffold 8 demonstrated intrinsic selectivity over GR, an off-target associated with metabolic side effects, making this building block valuable for synthesizing selective nuclear receptor probe molecules [1].

Step-Economic Synthesis of Multifunctional Thia-Azaspiro Modules for Fragment-Based Drug Discovery

Robust and scalable synthetic routes to 6-thioxo-5,7-diazaspiro[3.4]octan-8-one and its derivatives have been established, enabling the preparation of diverse thia/oxa-azaspiro[3.4]octane libraries in a step-economic manner . These spirocycles serve as uncharted, multifunctional modules for fragment-based screening and hit-to-lead campaigns, particularly where three-dimensionality and conformational restriction are desired .

Quote Request

Request a Quote for 6-Thioxo-5,7-diazaspiro[3.4]octan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.